2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid
Description
2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid is a synthetic organic compound featuring a pyrimidine dione ring (2,4-dioxopyrimidine) linked to a 3-methylbutanoic acid backbone. Its carboxylic acid group enhances solubility in polar solvents, while the branched methyl group may influence steric interactions in biological systems.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H12N2O4/c1-5(2)7(8(13)14)11-4-3-6(12)10-9(11)15/h3-5,7H,1-2H3,(H,13,14)(H,10,12,15) |
InChI Key |
CDQRQXPOIPQNDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=CC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid typically involves the condensation of 2,4-dioxopyrimidine with a suitable butanoic acid derivative. One common method involves the use of carboxylic acid chlorides under reflux conditions in the presence of a base . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring or the butanoic acid moiety.
Scientific Research Applications
2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional features of 2-(2,4-Dioxopyrimidin-1-yl)-3-methylbutanoic acid with similar compounds:
Key Differences and Implications
Pyrimidine Ring Saturation: The target compound contains an unsaturated pyrimidine dione ring, enabling aromaticity and planar geometry, which may enhance interactions with nucleic acids or enzymes .
Substituent Effects: 2CA3MBA (): The benzoyl and cyclohexylcarbamoyl groups introduce lipophilicity, favoring membrane penetration and receptor binding. This contrasts with the target compound’s pyrimidine group, which may prioritize polar interactions . Valine Derivative (): As an amino acid analog, this compound likely participates in protein synthesis or metabolic pathways, diverging from the pyrimidine-based bioactivity of the target .
Carboxylic Acid Positioning: All compounds retain a carboxylic acid group, but its position relative to other substituents varies.
Research Findings and Hypotheses
- Enzyme Inhibition Potential: The pyrimidine dione group in the target compound is structurally analogous to uracil derivatives, suggesting possible inhibition of thymidylate synthase or dihydrofolate reductase—key enzymes in nucleotide synthesis .
- Metabolic Stability : The saturated hexahydropyrimidine analog () may exhibit improved stability in vivo due to reduced ring strain, though experimental data are lacking.
- In Vitro Binding (2CA3MBA) : Carboxamide derivatives like 2CA3MBA () have shown affinity for cyclooxygenase (COX) enzymes in preliminary studies, highlighting the impact of aromatic substituents on target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
